molecular formula C20H22FN3O B12766825 FC7Lvp85JZ CAS No. 189806-34-6

FC7Lvp85JZ

Cat. No.: B12766825
CAS No.: 189806-34-6
M. Wt: 339.4 g/mol
InChI Key: IIHVBDVYBDSPPU-UHFFFAOYSA-N
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Description

N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide, identified by the unique ingredient identifier FC7Lvp85JZ, is a compound with a molecular formula of C20H22FN3O . This compound is notable for its structural complexity, which includes an indole ring substituted with a dimethylaminoethyl group and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethyl methacrylate with other reagents under controlled conditions . The reaction conditions often involve the use of solvents like toluene and catalysts such as 2,2′-azobis(2-methylpropionitrile) (AIBN) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses . The compound’s effects are mediated through its binding to serotonin receptors and other protein targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzamide moiety differentiates it from other similar compounds, providing unique properties for research and industrial applications .

Properties

CAS No.

189806-34-6

Molecular Formula

C20H22FN3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C20H22FN3O/c1-13-17(10-11-24(2)3)18-12-16(8-9-19(18)22-13)23-20(25)14-4-6-15(21)7-5-14/h4-9,12,22H,10-11H2,1-3H3,(H,23,25)

InChI Key

IIHVBDVYBDSPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)CCN(C)C

Origin of Product

United States

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